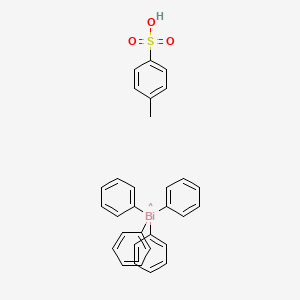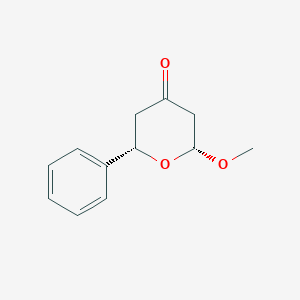
(2R,6S)-2-methoxy-6-phenyloxan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,6S)-2-methoxy-6-phenyloxan-4-one is a chiral compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a six-membered oxane ring with a methoxy group at the second position and a phenyl group at the sixth position. The specific stereochemistry of the compound, denoted by (2R,6S), indicates the spatial arrangement of the substituents, which is crucial for its reactivity and interaction with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2-methoxy-6-phenyloxan-4-one typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts in the cyclization of appropriate precursors. For instance, the reaction of a phenyl-substituted aldehyde with a methoxy-substituted epoxide in the presence of a chiral catalyst can yield the desired oxane derivative with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale enantioselective synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,6S)-2-methoxy-6-phenyloxan-4-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group, leading to the formation of a ketone derivative.
Reduction: The oxane ring can be reduced to form a dihydro derivative, altering the ring’s saturation.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydro derivative.
Substitution: Introduction of various substituents onto the phenyl ring, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(2R,6S)-2-methoxy-6-phenyloxan-4-one has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies involving enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific stereochemical requirements.
Wirkmechanismus
The mechanism of action of (2R,6S)-2-methoxy-6-phenyloxan-4-one involves its interaction with molecular targets through its chiral centers. The specific stereochemistry allows it to bind selectively to enzymes or receptors, influencing biological pathways. The methoxy and phenyl groups contribute to its binding affinity and specificity, enabling it to modulate biochemical processes effectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,6R)-2-methoxy-6-phenyloxan-4-one: The enantiomer of the compound with opposite stereochemistry.
(2R,6S)-2,6-dimethoxyoxan-4-one: A similar compound with an additional methoxy group at the sixth position.
(2R,6S)-2-methoxy-6-(p-tolyl)oxan-4-one: A derivative with a p-tolyl group instead of a phenyl group.
Uniqueness
(2R,6S)-2-methoxy-6-phenyloxan-4-one is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its enantiomers and derivatives. The presence of both methoxy and phenyl groups in a defined spatial arrangement allows for selective binding and reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
85613-00-9 |
|---|---|
Molekularformel |
C12H14O3 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
(2R,6S)-2-methoxy-6-phenyloxan-4-one |
InChI |
InChI=1S/C12H14O3/c1-14-12-8-10(13)7-11(15-12)9-5-3-2-4-6-9/h2-6,11-12H,7-8H2,1H3/t11-,12+/m0/s1 |
InChI-Schlüssel |
FYRNYBSGXQCYHG-NWDGAFQWSA-N |
Isomerische SMILES |
CO[C@H]1CC(=O)C[C@H](O1)C2=CC=CC=C2 |
Kanonische SMILES |
COC1CC(=O)CC(O1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


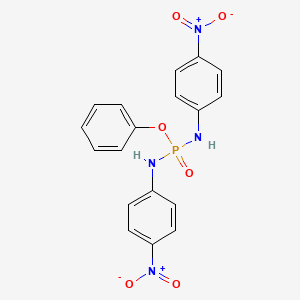
![[Methyl(nitroso)amino]methyl diethylcarbamodithioate](/img/structure/B14426202.png)
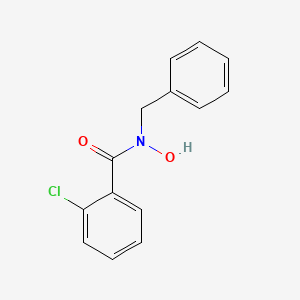
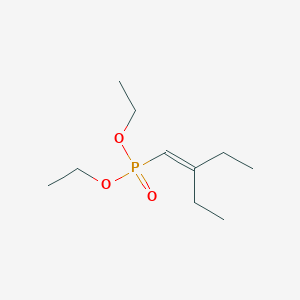

![15-Benzyl-7-methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane](/img/structure/B14426224.png)
![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-butoxybenzoate](/img/structure/B14426232.png)
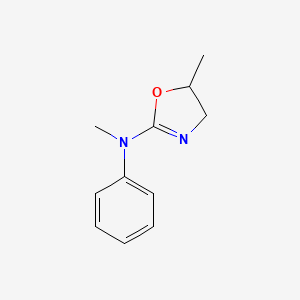
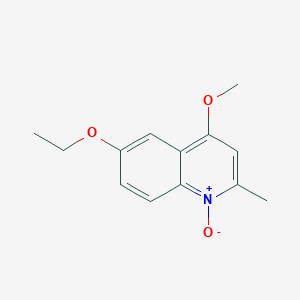
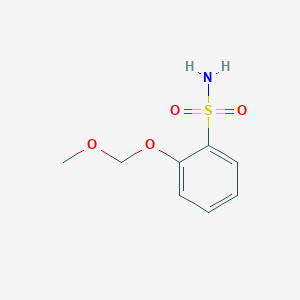
![1,1'-[Oxybis(methyleneselanyl)]bis(3-methylbenzene)](/img/structure/B14426258.png)

